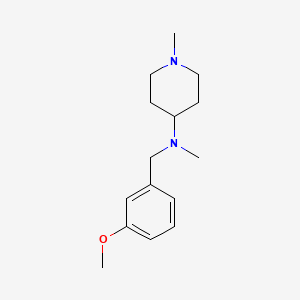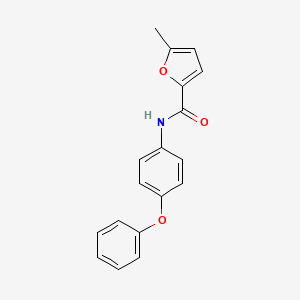![molecular formula C16H12N2O4S B5668659 1-{4-[(4-nitrophenyl)thio]phenyl}-2,5-pyrrolidinedione](/img/structure/B5668659.png)
1-{4-[(4-nitrophenyl)thio]phenyl}-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including compounds similar to 1-{4-[(4-nitrophenyl)thio]phenyl}-2,5-pyrrolidinedione, often involves multi-step reactions that provide a pathway to incorporate various functional groups, such as nitrophenyl thio groups, into the pyrrolidine backbone. These synthesis methods highlight the versatility and complexity of constructing such molecules, which are of interest due to their structural and potential biological properties (Korkmaz & Zora, 2020).
Molecular Structure Analysis
The molecular structure of compounds similar to 1-{4-[(4-nitrophenyl)thio]phenyl}-2,5-pyrrolidinedione has been extensively studied, revealing the conformational preferences and intermolecular interactions that govern their structural behavior. These analyses shed light on the spatial arrangement of the nitrophenyl and thio groups relative to the pyrrolidine core, providing insights into how these features influence the overall molecular geometry and stability (Low et al., 2000).
Chemical Reactions and Properties
Chemical reactions involving nitrophenylthio-substituted pyrrolidinediones include nucleophilic substitutions and pyridinolysis, showcasing the reactivity of the nitro and thio groups. These reactions are crucial for further functionalization of the molecule and for understanding its chemical behavior under various conditions. The kinetics and mechanisms of these reactions have been studied to elucidate the influence of substituents and reaction conditions on the reaction pathways (Castro, Aliaga, & Santos, 2004).
Propiedades
IUPAC Name |
1-[4-(4-nitrophenyl)sulfanylphenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S/c19-15-9-10-16(20)17(15)11-1-5-13(6-2-11)23-14-7-3-12(4-8-14)18(21)22/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEQLUJXBCLXHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-[(5-methyl-2-thienyl)methyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5668607.png)
![2-benzyl-9-{[(cyclopropylmethyl)thio]acetyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5668615.png)
![1-(cyclopentylcarbonyl)-N-[3-(4-pyridinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5668620.png)

![N~1~-(10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-N~2~,N~2~-dimethylglycinamide hydrochloride hydrate](/img/structure/B5668631.png)
![3-methyl-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5668634.png)
![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5668640.png)


![1-acetyl-N-[(3R*,4S*)-4-isopropyl-1-(2-pyrazinyl)-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5668680.png)
![4-[2-(4-methoxy-1-naphthyl)vinyl]pyridine](/img/structure/B5668687.png)